2-(acetylamino)-2-deoxy-b-D-galactopyranose

Glycobiology Enzymology Substrate Specificity

Impure or mixed-anomer GalNAc preparations introduce experimental variability, leading to false-negative enzyme assays, miscalculated kinetic parameters, and failed stereocontrolled O-glycan syntheses. 2-(Acetylamino)-2-deoxy-β-D-galactopyranose (β-GalNAc, CAS 130851-15-9) is the chromatography-verified β-anomer that eliminates these risks. - Exclusive substrate for β-N-acetylgalactosaminidases (β-NGAs); α-contamination yields false negatives. - Competitive β-hexosaminidase inhibitor (Ki = 1.17 mM) - 13.5-fold more potent than β-GlcNAc. - Stereochemically defined starting material for mucin-type O-glycan core-1 synthesis. - ASGPR ligand benchmark for GalNAc-siRNA conjugate stability studies. Supplied with certificate of analysis; custom synthesis and bulk packaging available on request.

Molecular Formula C8H15NO6
Molecular Weight 221.21 g/mol
CAS No. 130851-15-9
Cat. No. B152183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(acetylamino)-2-deoxy-b-D-galactopyranose
CAS130851-15-9
Synonyms2 Acetamido 2 D galactopyranose
2 Acetamido 2 Deoxy D Galactose
2 Acetamido 2 Deoxygalactose
2-Acetamido-2-D-galactopyranose
2-Acetamido-2-Deoxy-D-Galactose
2-Acetamido-2-Deoxygalactose
Acetylgalactosamine
N Acetyl D Galactosamine
N-Acetyl-D-Galactosamine
Molecular FormulaC8H15NO6
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1O)CO)O)O
InChIInChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8-/m1/s1
InChIKeyOVRNDRQMDRJTHS-JAJWTYFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

β-GalNAc: Anomeric Identity in Glycobiology Research


2-(Acetylamino)-2-deoxy-β-D-galactopyranose, commonly referred to as β-GalNAc or N-acetyl-β-D-galactosamine, is the beta anomer of N-acetyl-D-galactosamine [1]. Its defining feature is the β-configuration at the anomeric center, which distinguishes it from its α-anomer (α-GalNAc) and from structurally related amino sugars such as N-acetylglucosamine (GlcNAc) [2]. This specific stereochemistry is not a trivial structural nuance; it serves as a critical determinant for recognition by a wide array of biological systems, including glycosyltransferases, glycosidases, and lectin receptors like the asialoglycoprotein receptor (ASGPR), thereby dictating its unique role as a substrate, inhibitor, or targeting ligand [3].

Stereochemical-control study context for β-anomeric glycobiology
Substrate and ligand recognition fit for glycosyltransferase, glycosidase, and lectin receptor assays
Anomeric-purity-dependent workflow for O-glycosylation and enzyme inhibition research

β-GalNAc: Anomeric Purity Requirements for Biological Applications


In glycobiology, the anomeric configuration of a monosaccharide is a primary determinant of its biological activity. While α- and β-GalNAc share the same molecular formula, their distinct three-dimensional shapes lead to vastly different molecular recognition profiles [1]. For instance, β-GalNAc is the exclusive substrate for certain enzymes and the specific ligand for hepatic lectins, whereas α-GalNAc is the product of others [2]. Furthermore, N-acetylglucosamine (GlcNAc), which differs from GalNAc only in the stereochemistry at the C4 hydroxyl, cannot serve as a functional substitute in pathways requiring GalNAc, such as mucin-type O-glycosylation initiation or ASGPR-mediated targeting [3]. Substituting a research-grade β-GalNAc with an impure or undefined anomeric mixture, or with an α-anomer, will introduce significant experimental variability and can lead to erroneous conclusions regarding substrate specificity, inhibition kinetics, or receptor binding [4].

α-anomer α-GalNAc may not reproduce β-specific enzyme recognition or substrate activity; anomeric configuration defines biological readout.
GlcNAc GlcNAc differs at C4 stereochemistry and may not support GalNAc-dependent pathways such as mucin-type O-glycosylation initiation or ASGPR targeting.
impure mix Undefined anomeric mixtures can introduce experimental variability and shift inhibition, kinetic, or binding data; anomeric purity requires verification.

β-GalNAc: Quantitative Performance Evidence


Anomeric Specificity of β-N-Acetylgalactosaminidases

The anomeric configuration of GalNAc is a strict determinant of substrate recognition for glycoside hydrolases. In a study characterizing a panel of ten β-N-acetylgalactosaminidases (β-NGAs), the β-linked substrate, GalNAc-β-pNP, was efficiently hydrolyzed by all enzymes, serving as the benchmark for 100% relative activity [1]. In stark contrast, the α-linked substrate, GalNAc-α-pNP, showed zero detectable activity with any of the tested enzymes. This demonstrates that the β-anomeric linkage is not merely preferred but is an absolute requirement for catalysis by this class of enzymes.

Anomeric specificity
Head-to-head
β-pNP: 100% relative activity
α-pNP: 0% activity (panel of 10 β-NGAs)
Supports absolute β-anomeric requirement for β-N-acetylgalactosaminidase substrate assays.
In vitro pNP-substrate assay; anomeric impurity leads to false-negative results.
Glycobiology Enzymology Substrate Specificity

Competitive Inhibition of β-Hexosaminidase by β-GalNAc

β-GalNAc acts as a potent competitive inhibitor of certain β-hexosaminidases. In a study of a secreted enzyme from the parasite Trichinella spiralis, β-GalNAc was found to competitively inhibit the hydrolysis of a β-GlcNAc substrate with a Ki of 1.17 ± 0.24 mM [1]. In the same assay, β-GlcNAc itself exhibited a significantly weaker inhibitory effect, with a Ki of 15.75 ± 0.99 mM. This represents an approximately 13.5-fold higher affinity of the enzyme's active site for β-GalNAc as an inhibitor compared to its cognate substrate analog.

Inhibition potency
Head-to-head
β-GalNAc Ki: 1.17 ± 0.24 mM
β-GlcNAc Ki: 15.75 ± 0.99 mM
~13.5-fold lower Ki
Reported higher binding affinity supports inhibition assay context for β-hexosaminidase studies.
T. spiralis secreted enzyme; competitive inhibition with β-GlcNAc substrate.
Parasitology Enzymology Inhibition Kinetics

Functional Divergence of GalNAc Anomers in O-Glycosylation

The anomeric configuration of GalNAc derivatives dictates their mechanism of action in the O-glycosylation pathway. Benzyl-α-GalNAc is a well-established inhibitor of O-glycan processing and is commonly used to block mucin-type glycosylation [1]. In contrast, the β-anomer, GalNAcβ-benzyl, has been identified as a selective inhibitor of polypeptide GalNAc-transferase lectin domains [2]. Crucially, this β-anomeric form inhibits intracellular transport and secretion of O-glycosylated proteins without interfering with the initial O-glycosylation processing step, a functional profile that is mechanistically distinct from the α-anomer and other O-glycosylation inhibitors.

Functional divergence
Class-level
β-benzyl-GalNAc: selective lectin-domain inhibitor without blocking O-glycosylation processing.
α-benzyl-GalNAc: inhibits O-glycan processing.
Distinct anomer-dependent mechanisms; selection depends on O-glycosylation pathway endpoint of interest.
Cellular and in vitro enzyme context; qualitative difference.
Glycobiology O-Glycosylation Inhibitor Selectivity

β-GalNAc as Precursor for Core 1 O-Glycan Synthesis

The biosynthesis of O-glycan Core 1 structure (Galβ1-3GalNAcα-O-Ser/Thr) involves the transfer of a β-linked galactose (β-Gal) to an α-linked GalNAc (α-GalNAc) residue on a protein [1]. The enzyme responsible for this step, core 1 β3-galactosyltransferase (T-synthase), utilizes UDP-Gal as a donor and has an absolute requirement for an α-GalNAc acceptor substrate. While the compound in question (β-GalNAc) is not the direct substrate for this reaction, it is the essential monomeric building block used to create the α-GalNAc acceptor. Any application requiring the synthesis of O-glycan cores must begin with a pure β-GalNAc source to ensure proper stereochemical control during the chemical or chemo-enzymatic synthesis of the α-linked acceptor.

Precursor requirement
Class-level
β-GalNAc is the required building block for synthesizing α-GalNAc acceptor substrates for T-synthase.
Stereochemical control in O-glycan core 1 synthesis depends on β-GalNAc as starting material.
Chemo-enzymatic glycosylation context; anomeric purity critical.
Glycobiology O-Glycosylation Glycosyltransferase

Differential Stability of α- and β-GalNAc Linkages in siRNA Conjugates

In the context of developing stable GalNAc-siRNA conjugates for liver-targeted therapy, the natural β-glycosidic bond is known to be rapidly cleaved by glycosidases in vivo [1]. This inherent instability has driven the development of metabolically stable α-anomeric linkages (e.g., C- and S-glycosides) to enhance drug durability. A direct comparative study demonstrated that while siRNAs conjugated with novel α- and β-GalNAc ligands had similar binding affinities for ASGPR and similar silencing activity in mice, the α-anomeric linkages provided superior resistance to glycosidase-mediated cleavage [1].

Stability difference
Head-to-head
β-glycosidic bond: rapidly cleaved by glycosidases.
α-anomeric conjugates: metabolically stable.
Supports ligand-stability comparison in GalNAc conjugate research; β-GalNAc provides transient-ligand context.
In vitro glycosidase and in vivo murine model data.
Drug Delivery siRNA Conjugates Glycosidase Stability

β-GalNAc: Optimal Application Scenarios


Substrate for β-N-Acetylgalactosaminidase Studies

For researchers studying β-N-acetylgalactosaminidases (β-NGAs), 2-(Acetylamino)-2-deoxy-β-D-galactopyranose (β-GalNAc) and its derivatives (e.g., β-pNP-GalNAc) are the only valid substrates. As demonstrated by the absolute lack of activity on α-linked substrates, any anomeric impurity will lead to false-negative results and miscalculated kinetic parameters [1]. Procurement of high-purity β-GalNAc is therefore essential for accurate characterization of enzyme activity, specificity, and for inhibitor screening assays.

Synthesis of Core 1 O-Glycan Acceptor Substrates

In chemo-enzymatic synthesis of mucin-type O-glycans, the initial step involves the creation of an α-GalNAc-O-Ser/Thr acceptor. This is typically achieved through chemical glycosylation using a peracetylated β-GalNAc donor, which provides stereocontrol to yield the desired α-linked product [2]. The purity and anomeric identity of the starting β-GalNAc are paramount, as any α-contamination will compromise the stereochemical outcome of the glycosylation reaction, leading to anomeric mixtures that are unsuitable for downstream enzymatic elongation (e.g., by T-synthase).

Mechanistic Probe for β-Hexosaminidase Activity

Given its demonstrated potency as a competitive inhibitor of certain β-hexosaminidases (Ki = 1.17 mM), β-GalNAc is a superior reagent compared to β-GlcNAc (Ki = 15.75 mM) for enzyme inhibition studies [3]. For projects aiming to probe the active site of novel hexosaminidases or to develop small-molecule inhibitors based on substrate analogs, β-GalNAc provides a more sensitive tool for detecting and characterizing enzyme-ligand interactions due to its higher binding affinity.

Reference Standard for siRNA Conjugate Stability Assessment

In the development of GalNAc-conjugated oligonucleotide therapeutics, the natural β-GalNAc ligand serves as a critical control or benchmark. Its known susceptibility to rapid cleavage by glycosidases provides a baseline for assessing the enhanced metabolic stability of novel α-anomeric conjugates (e.g., C- or S-glycosides) [4]. Procuring β-GalNAc is therefore essential for comparative stability studies, enabling developers to quantitatively validate the improved durability of their next-generation therapeutic candidates.

Application
Selection Property
Validation Focus
β-N-acetylgalactosaminidase substrate assays
Anomeric purity and β-configuration
Enzyme activity and substrate specificity
O-glycan core 1 acceptor synthesis
Stereochemical control in glycosylation
Product anomeric configuration and T-synthase compatibility
β-hexosaminidase inhibition studies
Binding affinity context
Inhibition constant comparison and active-site probing
GalNAc conjugate stability research
Glycosidase susceptibility profile
Ligand turnover and stability benchmark

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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